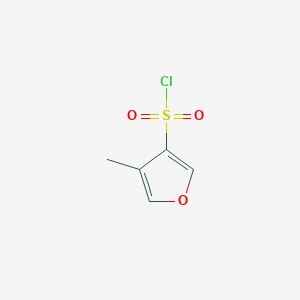

4-Methylfuran-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylfuran-3-sulfonyl chloride is an organic compound with the molecular formula C5H5ClO3S. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a sulfonyl chloride group attached to the furan ring, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-sulfonyl chloride typically involves the sulfonation of 4-methylfuran. One common method is the reaction of 4-methylfuran with chlorosulfonic acid, which introduces the sulfonyl chloride group into the furan ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylfuran-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Organic solvents like dichloromethane, toluene, and ethanol.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

4-Methylfuran-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. Some notable applications include:

- Pharmaceuticals : It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates. The compound can participate in nucleophilic substitution reactions, allowing for the formation of sulfonamides and other derivatives that exhibit pharmacological activity.

- Agrochemicals : The compound is utilized in the development of agrochemical formulations, contributing to the synthesis of herbicides and pesticides that require specific chemical functionalities for efficacy.

- Specialty Chemicals : It is involved in producing specialty chemicals that possess unique properties, which are essential in various industrial applications.

Biological Research Applications

In biological research, this compound has been employed for:

- Synthesis of Probes : It is used to create chemical probes that help study biological processes and molecular interactions. These probes can be tailored to target specific biological pathways, aiding in the understanding of disease mechanisms.

- Antiviral Activity : Studies have indicated that derivatives synthesized from this compound exhibit antiviral properties. For instance, compounds developed using this sulfonyl chloride have shown potential against respiratory viruses, suggesting its role in developing antiviral therapeutics .

Material Science Applications

The compound's reactivity also allows it to be used in material science:

- Functional Polymers : this compound can be incorporated into polymer matrices to impart specific functionalities. This application is particularly relevant in developing smart materials with tailored properties for sensors or drug delivery systems.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial activity. A study highlighted the efficacy of a sulfonamide derivative against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The antimicrobial mechanism is believed to involve the inhibition of bacterial folic acid synthesis, akin to traditional sulfonamide antibiotics.

Case Study 2: Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines revealed a favorable therapeutic index for compounds derived from this compound. The following table summarizes the cytotoxicity profile:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | >100 |

| HepG2 | >100 |

| MCF-7 | >100 |

These results indicate minimal cytotoxic effects at concentrations effective against bacteria, suggesting potential for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-Methylfuran-3-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparación Con Compuestos Similares

4-Methylfuran-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

4-Methylfuran-3-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

4-Methylfuran-3-boronic Acid: Similar structure but with a boronic acid group instead of a sulfonyl chloride group.

Uniqueness: 4-Methylfuran-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties

Actividad Biológica

4-Methylfuran-3-sulfonyl chloride is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents an overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant studies.

This compound is a sulfonyl chloride derivative of methylfuran, characterized by its furan ring structure and sulfonyl functional group. The synthesis typically involves the reaction of 4-methylfuran with chlorosulfonic acid, yielding the sulfonyl chloride product.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H5ClO2S |

| Molecular Weight | 178.61 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The sulfonyl group enhances its reactivity, allowing it to form stable complexes with proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, it was found to possess a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (μM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | ≤ 25 | High |

| Escherichia coli | ≤ 50 | Moderate |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antibacterial Screening : A comprehensive screening of a library of compounds including this compound revealed its effectiveness against multi-drug resistant S. aureus. The compound showed reduced colony-forming units (CFUs) when tested at varying concentrations, indicating its potential as a lead compound for further development .

- In Vitro Cytotoxicity : In cytotoxicity assays using human lung epithelial cells (A549), the compound demonstrated a favorable safety profile compared to other analogs, with higher CC50 values suggesting lower toxicity .

Propiedades

IUPAC Name |

4-methylfuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTLCOJJHVPVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851317-37-7 |

Source

|

| Record name | 4-methylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.